1-Chloro-4-(2-nitrophenoxy)naphthalene
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Overview
Description
1-Chloro-4-(2-nitrophenoxy)naphthalene is an organic compound with the molecular formula C16H10ClNO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both chloro and nitrophenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-nitrophenoxy)naphthalene can be synthesized through a multi-step process involving the nitration of naphthalene followed by chlorination and etherification reactions. The general synthetic route involves:
Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitronaphthalene.
Chlorination: The 2-nitronaphthalene is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group, forming 1-chloro-2-nitronaphthalene.
Etherification: Finally, the 1-chloro-2-nitronaphthalene undergoes an etherification reaction with phenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(2-nitrophenoxy)naphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium salts of the nucleophile, polar aprotic solvents like dimethylformamide, and elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-Chloro-4-(2-aminophenoxy)naphthalene.
Oxidation: 1-Chloro-4-(2-nitrosophenoxy)naphthalene or 1-Chloro-4-(2-hydroxylaminephenoxy)naphthalene.
Scientific Research Applications
1-Chloro-4-(2-nitrophenoxy)naphthalene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-4-(2-nitrophenoxy)naphthalene depends on its specific application and the context in which it is used. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to these targets, modulating its overall activity.
Comparison with Similar Compounds
1-Chloro-4-(2-nitrophenoxy)naphthalene can be compared with other similar compounds, such as:
1-Chloro-2-nitronaphthalene: Lacks the phenoxy group, resulting in different reactivity and applications.
4-Nitrophenoxybenzene: Contains a phenoxy group but lacks the naphthalene backbone, leading to different chemical properties.
2-Chloro-4-nitrophenol: Similar functional groups but different structural arrangement, affecting its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and the naphthalene backbone, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-chloro-4-(2-nitrophenoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-13-9-10-15(12-6-2-1-5-11(12)13)21-16-8-4-3-7-14(16)18(19)20/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDANAOZSQLHTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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